N-Propionylsuccinimide
Description
N-Propionylsuccinimide (CAS: 30364-55-7), also known as N-(Propionyloxy)succinimide or Succinimidyl propionate, is a succinimide derivative with the molecular formula C₇H₉NO₄ and a molecular weight of 171.15 g/mol . It is widely used as an acylating agent in liquid chromatography-mass spectrometry (LC-MS) derivatization due to its high purity (≥95% by HPLC) and reactivity toward primary amines . Structurally, it features a propionyloxy group (-O-CO-C₂H₅) attached to the nitrogen of the succinimide ring, enabling efficient transfer of the propionyl moiety to target molecules.
Safety classifications indicate that this compound poses hazards including acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (H335) . Proper handling requires personal protective equipment (PPE) and adherence to protocols for accidental exposure .
Properties
CAS No. |
38614-32-3 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1-propanoylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H9NO3/c1-2-5(9)8-6(10)3-4-7(8)11/h2-4H2,1H3 |
InChI Key |
MQOAPJYYLUSVPA-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(=O)CCC1=O |
Canonical SMILES |
CCC(=O)N1C(=O)CCC1=O |
Synonyms |
N-propionyl succinimide N-propionylsuccinimide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electrophilic Reactivity : Halogenated derivatives (N-Iodo- and N-Chlorosuccinimide) act as electrophilic halogenation agents, while this compound serves as an acylating reagent due to its activated ester group .
- Crosslinking Utility : N-Succinimidyl 3-Maleimidopropionate contains a maleimide group for thiol-selective conjugation, making it a heterobifunctional crosslinker .
This compound
- Primary Use : Acylation of amines in LC-MS workflows to enhance analyte detection .
- Mechanism : The succinimidyl ester reacts efficiently with primary amines under mild conditions (pH 7–9), releasing the succinimide leaving group .
N-Hydroxysuccinimide (HOSu)
- Role in Peptide Synthesis : Activates carboxyl groups (e.g., in EDC coupling) to form stable NHS esters, facilitating amide bond formation .
- Safety : Causes eye and skin irritation; requires immediate flushing with water upon contact .
N-Iodosuccinimide
- Catalytic Applications : Used in cross-coupling reactions (e.g., alcohol C–N bond formation) as a precatalyst or oxidizing agent .
N-Chlorosuccinimide
- Halogenation Reactions : Chlorinates alkenes, alkynes, and aromatic compounds in organic synthesis .
N-Sulfenylsuccinimide/Phthalimide
- Sulfenylation : Transfers sulfenyl groups (-SR) to nucleophiles, enabling C–S bond formation in drug intermediates .
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